4-Methoxy MiPT Hydrochloride
Description
4-Methoxy MiPT Hydrochloride (IUPAC name: N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine monohydrochloride) is a synthetic tryptamine derivative classified as a research chemical. Its molecular formula is C₁₅H₂₂N₂O·HCl, with a molecular weight of 282.8 g/mol . The compound features a methoxy (-OCH₃) group at the 4-position of the indole ring and N-isopropyl substitutions on the ethylamine side chain. It is supplied as a crystalline solid, stored at -20°C to ensure stability, and is intended for forensic and research applications, particularly in neuropharmacology and receptor-binding studies .
Properties
Molecular Formula |
C15H23ClN2O |
|---|---|
Molecular Weight |
282.81 g/mol |
IUPAC Name |
N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11(2)17(3)9-8-12-10-16-13-6-5-7-14(18-4)15(12)13;/h5-7,10-11,16H,8-9H2,1-4H3;1H |
InChI Key |
RBUPTRDOKXYZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy MiPT (hydrochloride) involves several steps, starting with the preparation of the indole core. The process typically includes the following steps:
Preparation of 4-methoxyindole: This can be achieved by methylation of 4-hydroxyindole using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the tryptamine backbone: The 4-methoxyindole is then reacted with an appropriate alkylating agent, such as 2-bromoethylamine, to form the intermediate compound.
N-methylation and N-isopropylation: The intermediate is further reacted with methyl iodide and isopropyl iodide to introduce the N-methyl and N-isopropyl groups, respectively.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-methoxy MiPT (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Purification and Isolation
The compound is isolated as a crystalline solid, often via methods such as:
-
Activated charcoal decolorization to eliminate colored byproducts .
-
Liquid-liquid extraction with solvents like 2-MeTHF, followed by back-extraction under alkaline conditions .
Chemical Reactivity and Stability
4-Methoxy MiPT Hydrochloride exhibits reactivity patterns common to tryptamine derivatives:
-
Oxidative Degradation : Susceptible to oxidation under certain conditions, potentially forming quinones or other oxidized derivatives.
-
Metabolic Pathways : In vivo, the parent compound undergoes demethylation and hydroxylation to form phase I metabolites, as observed in toxicological studies .
-
Substitution Reactions : Likely undergoes nucleophilic substitution reactions, depending on functional group positioning and reaction conditions.
Analytical Characterization
Key analytical data includes:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₂N₂O · HCl | |
| Molecular Weight | 282.81 g/mol | |
| Solubility | DMSO (3 mg/mL), DMF (0.1 mg/mL) | |
| Retention Time (GC-MS) | ~19.64 min |
Structural and Functional Insights
The compound’s structure (N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine hydrochloride) influences its reactivity. The indole core and methoxy group may participate in π-π interactions or hydrogen bonding , affecting its stability and reactivity in solution .
Scientific Research Applications
Overview
4-Methoxy MiPT hydrochloride is structurally related to neurotransmitters such as serotonin and melatonin. Its unique properties allow it to serve as a precursor in chemical synthesis, a subject of biological research, and a candidate for therapeutic applications.
Chemistry
- Synthesis of Tryptamine Derivatives : this compound is utilized as a precursor in the synthesis of more complex tryptamine derivatives. This includes various modifications that can lead to compounds with enhanced biological activity or altered pharmacokinetics.
- Reagent in Organic Synthesis : The compound serves as a reagent in organic chemistry reactions, facilitating the introduction of functional groups through oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Quinones |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Alkyl halides | Alkylated derivatives |
Biology
- Interaction with Serotonin Receptors : Research indicates that this compound interacts with serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for understanding its effects on mood and sensory perception.
- Biological Effects : Studies have shown that this compound can influence various biological systems, potentially modulating mood and sleep patterns due to its structural similarity to serotonin.
Medicine
- Therapeutic Potential : Investigations into the therapeutic applications of this compound suggest its potential role in treating mood disorders and sleep-related issues. Its ability to interact with serotonin pathways positions it as a candidate for further clinical research.
- Toxicological Studies : Recent studies have examined the acute toxicity profiles of related compounds like 5-MeO-MiPT, providing insights into the safety margins and potential side effects associated with tryptamine derivatives. For instance, low doses did not exhibit significant histopathological effects in animal models, while higher doses induced apoptotic cell death through caspase activity .
Case Study 1: Toxicity Assessment
A study conducted on the acute toxicity of 5-MeO-MiPT involved administering varying doses to CD1 mice. The results indicated that low doses did not cause significant damage to vital organs, while higher doses led to notable apoptotic activity in liver and brain tissues . This highlights the importance of dose management in therapeutic applications.
Case Study 2: Pharmacological Activity
Research exploring the structure-activity relationships of psilocybin analogs indicated that compounds similar to this compound could possess LSD-like pharmacological activities. This suggests that further exploration into its psychoactive properties could yield valuable insights for psychiatric treatments .
Mechanism of Action
The mechanism of action of 4-methoxy MiPT (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . The compound acts as an agonist at these receptors, leading to altered neurotransmitter release and modulation of neural activity. This interaction is responsible for its psychotomimetic effects, including altered perception, mood, and cognition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table compares 4-Methoxy MiPT Hydrochloride with three structurally related tryptamine derivatives:
Key Observations:
N-Isopropyl substitutions (as in 4-Methoxy MiPT) may reduce metabolic degradation compared to N-cyclopropylmethyl (4-Hydroxy McPT) or N,N-diisopropyl (4-Methoxy DiPT) .
Molecular Weight and Solubility :
- 4-Methoxy DiPT HCl has the highest molecular weight (310.9 g/mol ) due to bulkier N,N-diisopropyl groups, which may limit aqueous solubility compared to 4-Methoxy MiPT HCl .
- 4-Hydroxy McPT HCl’s cyclopropylmethyl side chain contributes to its lower molecular weight (266.8 g/mol ), favoring applications in enzyme assays .
Pharmacological and Forensic Relevance
- 4-Methoxy DiPT HCl: Unlike 4-Methoxy MiPT, this compound has been detected in forensic screenings of novel psychoactive substances (NPS), though its toxicity profile remains uncharacterized .
- 4-Hydroxy McPT HCl : Used in studying mitochondrial sirtuin enzymes (e.g., SIRT5), indicating a niche role in metabolic research .
Stability and Handling
- All methoxy-substituted compounds (4-Methoxy MiPT, DiPT) require storage at -20°C to prevent degradation, whereas hydroxy-substituted analogs (4-Hydroxy McPT, MiPT) may exhibit greater sensitivity to oxidation .
- 4-Methoxy DiPT HCl’s solubility in DMSO makes it suitable for in vitro assays, contrasting with 4-Methoxy MiPT HCl, for which solubility data are unspecified .
Biological Activity
4-Methoxy MiPT Hydrochloride, a derivative of the tryptamine family, has garnered interest in pharmacological research due to its potential biological activity, particularly as a serotonergic compound. This article synthesizes findings from various studies to elucidate its biological effects, structure-activity relationships, and associated risks.
Serotonergic Activity
This compound acts primarily as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is known for its role in mediating psychedelic effects and is implicated in various neuropsychiatric conditions.
Key Findings:
- Receptor Affinity: Studies have shown that this compound exhibits significant affinity for 5-HT2A receptors, comparable to other tryptamines like psilocin and 5-MeO-DMT. Its effective concentration (EC50) values indicate robust activity at these sites, leading to physiological responses such as altered sensory perception and mood changes .
- Calcium Mobilization Assays: In vitro assays demonstrated that 4-Methoxy MiPT stimulates calcium mobilization in human and mouse cells expressing 5-HT2A receptors, confirming its agonistic action .
Pharmacokinetics
The pharmacokinetic profile of 4-Methoxy MiPT suggests rapid absorption and distribution within the body, with significant implications for its psychoactive effects. The presence of the methoxy group may enhance lipophilicity, facilitating better blood-brain barrier penetration compared to other tryptamines .
Toxicological Considerations
Despite its psychoactive potential, the toxicity profile of 4-Methoxy MiPT remains inadequately characterized. Preliminary studies indicate that low doses do not lead to severe histopathological effects on vital organs like the liver or kidneys; however, higher doses have been associated with apoptotic cell death mediated by caspase activity .
Case Studies
Recent case studies have reported instances of intoxication related to the use of 5-MeO-MiPT (closely related compound), highlighting the need for caution. While no fatalities have been directly attributed to 4-Methoxy MiPT alone, the potential for adverse reactions exists, especially when combined with other substances .
Comparative Analysis of Tryptamines
The following table summarizes the effective doses (ED50) of various tryptamines in relation to their agonistic activity at 5-HT2A receptors:
| Compound | ED50 (mg/kg) | ED50 (μmol/kg) |
|---|---|---|
| Psilocin | 0.17 | 0.81 |
| 4-HO-MET | 0.18 | 0.65 |
| 4-Methoxy MiPT | TBD | TBD |
| 4-HO-MIPT | 0.86 | 2.97 |
| 5-MeO-DMT | TBD | TBD |
Note: Values for 4-Methoxy MiPT are currently under investigation and will be updated upon further research.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 4-Methoxy MiPT Hydrochloride?
- Methodological Answer : Utilize a combination of high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Mass spectrometry (MS) is critical for verifying molecular weight and detecting impurities. For crystalline forms, X-ray diffraction (XRD) can resolve stereochemical details, as demonstrated in studies on structurally analogous tryptamines like Z-4-methoxybenzaldoxime hydrochloride .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled temperature (e.g., 25°C, 40°C) and humidity (e.g., 60% RH) over 3–6 months. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to track changes in functional groups (e.g., methoxy or indole moieties). Stability data for related compounds (e.g., 4-hydroxy DiPT hydrochloride) suggest minimal thermal decomposition under standard laboratory storage .
Advanced Research Questions
Q. What experimental designs are optimal for assessing the receptor-binding profiles of this compound?
- Methodological Answer : Use radioligand displacement assays (e.g., 5-HT₂A, 5-HT₁A receptors) with tritiated ligands like [³H]ketanserin. Compare binding affinity (Ki) to reference psychedelics (e.g., psilocybin derivatives) to infer functional selectivity. For in vivo correlation, pair receptor assays with behavioral models (e.g., head-twitch response in mice), noting that structural analogs such as 4-acetoxy MiPT show hallucinogenic potential via 5-HT₂A activation .
Q. How should researchers address contradictory data between in vitro receptor assays and in vivo behavioral outcomes?
- Methodological Answer : Perform pharmacokinetic profiling to assess bioavailability and blood-brain barrier penetration. Use LC-MS/MS to quantify brain and plasma concentrations post-administration. Discrepancies may arise from metabolite activity (e.g., O-demethylation) or off-target effects, as seen in studies on 4-hydroxy MiPT derivatives. Cross-validate findings using knockout rodent models (e.g., 5-HT₂A⁻/⁻) .
Q. What synthetic strategies minimize byproducts during the preparation of this compound?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor nucleophilic substitution at the indole nitrogen. Use protective groups (e.g., Boc for amines) during methoxylation steps. Purify intermediates via column chromatography, and confirm regioselectivity using 2D NMR (e.g., NOESY). Analogous protocols for 4-methoxy phenyl hydrazine hydrochloride functionalization on carbon nanotubes highlight the importance of controlled radical addition .
Q. How can computational modeling predict the metabolic pathways of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies for methoxy and indole groups, identifying likely sites of oxidative metabolism (e.g., cytochrome P450-mediated O-demethylation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Cross-reference with PubChem data on structurally related piperidine sulfonyl derivatives .
Safety and Compliance
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods for powder handling, wear nitrile gloves, and employ chemical-resistant lab coats. Store at 2–8°C in airtight containers with desiccants. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Acute toxicity data for analogs (e.g., 4-hydroxy DiPT hydrochloride) suggest moderate health hazards (HMIS Health = 2) .
Data Interpretation and Reproducibility
Q. What statistical approaches resolve variability in dose-response studies of this compound?
- Methodological Answer : Apply non-linear regression (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Use the Litchfield-Wilcoxon method for ED₅₀/EC₅₀ calculations, as validated in psychotropic activity studies of methoxy-substituted cytisine derivatives. Replicate experiments across ≥3 independent cohorts to account for intersubject variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
